3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
Description
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The compound is characterized by the presence of a nitro group attached to the phenyl ring, which can significantly influence its chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, a new synthetic approach was developed by condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis, which improved upon the known method using acetic acid . Another related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was synthesized using a green and straightforward procedure involving a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was determined using these methods, and the molecular geometry was further analyzed using density functional theory (DFT) calculations . Similarly, the structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile was confirmed by spectroscopic studies and theoretical calculations .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, ruthenium(II) complexes of 4-arylazo-3,5-dimethylpyrazole were found to bind nitric oxide, resulting in an increase in fluorescence, indicating potential applications in NO photodelivery . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density and stability of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of substituents such as nitro groups can affect the compound's basicity, as seen in the pKa measurements and theoretical calculations of 1-nitroaryl-4,5-dihydropyrazoles . Additionally, the small energy gap between the frontier molecular orbitals of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid suggests nonlinear optical activity . The electronic properties, such as HOMO and LUMO energies, are also crucial in determining the chemical behavior and potential applications of these compounds .
Scientific Research Applications
Nonlinear Optical Materials
- Scientific Field : Physics and Material Science .
- Application Summary : 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (DMNP) is used as a nonlinear optical material . Nonlinear optical materials are crucial for the manipulation of light in various applications, including telecommunications and laser technology.
- Methods of Application : DMNP was deuterated to suppress its absorption in the 1 μm wavelength region . Deuteration of the pyrazole part, including the two methyl moieties, proved to be more effective than deuteration of the phenyl part (benzene ring) in reducing the IR absorption .
- Results : A good correlation was confirmed between the temperature elevation under laser irradiation and IR absorption .
Anti-Cancer Agents
- Scientific Field : Medicinal Chemistry and Oncology .
- Application Summary : Pyrazolyl-chalcone derivatives of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole have been synthesized and tested for their anti-cancer activity .
- Methods of Application : The compounds were synthesized via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes . The anti-cancer activity of the prepared compounds was tested against four human cancer cell lines .
- Results : 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl)prop-2-en-1-one emerged as the most promising compound with IC50 values of 44.3 µg/cm3 against A549 (lung carcinoma) and 57.9 µg/cm3 against HePG2 (human hepatocellular carcinoma cell line) .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry and Microbiology .
- Application Summary : Pyrazolyl-chalcone derivatives of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole have been synthesized and tested for their antimicrobial activity .
- Methods of Application : The compounds were synthesized via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes . The in vitro antimicrobial activities of the novel compounds were evaluated .
- Results : 3-(2,4-Dimethoxyphenyl)-1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]prop-2-en-1-one gave the highest antibacterial activity (20 mm) against B. mycoides .
Synthesis of 1,3,4-Thiadiazole Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is used as a precursor in the synthesis of a new series of 1,3,4-thiadiazole derivatives .
- Methods of Application : The compound “N-(4-Nitrophenyl)acetohydrazonoyl bromide” and “1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one” were used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .
- Results : The newly synthesized compounds were evaluated as antimicrobial agents .
Synthesis of Pyrazolyl-Chalcone Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is used in the synthesis of pyrazolyl-chalcone derivatives .
- Methods of Application : The compounds were synthesized via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes .
- Results : The newly synthesized compounds were evaluated for their antimicrobial and anti-cancer activities .
Suppression of Absorption in Nonlinear Optical Materials
- Scientific Field : Physics and Material Science .
- Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is deuterated to suppress its absorption in the 1 μm wavelength region .
- Methods of Application : The compound was deuterated, and three deuterated derivatives were synthesized .
- Results : The deuteration of the pyrazole part, including the two methyl moieties, proved to be more effective than deuteration of the phenyl part (benzene ring) in reducing the IR absorption .
Synthesis of 1,3,4-Thiadiazole Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is used as a precursor in the synthesis of a new series of 1,3,4-thiadiazole derivatives .
- Methods of Application : The compound “N-(4-Nitrophenyl)acetohydrazonoyl bromide” and “1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one” were used as precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .
- Results : The newly synthesized compounds were evaluated as antimicrobial agents .
Synthesis of Pyrazolyl-Chalcone Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is used in the synthesis of pyrazolyl-chalcone derivatives .
- Methods of Application : The compounds were synthesized via Claisen–Schmidt condensation reaction of 4-acetylpyrazole derivatives with the corresponding aldehydes .
- Results : The newly synthesized compounds were evaluated for their antimicrobial and anti-cancer activities .
Suppression of Absorption in Nonlinear Optical Materials
- Scientific Field : Physics and Material Science .
- Application Summary : “3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole” is deuterated to suppress its absorption in the 1 μm wavelength region .
- Methods of Application : The compound was deuterated, and three deuterated derivatives were synthesized .
- Results : The deuteration of the pyrazole part, including the two methyl moieties, proved to be more effective than deuteration of the phenyl part (benzene ring) in reducing the IR absorption .
properties
IUPAC Name |
3,5-dimethyl-1-(4-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)14(15)16/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPBJGVRVXWECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291403 | |
Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
CAS RN |
13788-94-8 | |
Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13788-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13788-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75244 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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